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Compound of Interest

Compound Name:
3-Bromo-2-chloropyridine-4-

boronic acid

Cat. No.: B1519881 Get Quote

In the landscape of drug discovery and materials science, heterocyclic scaffolds are of

paramount importance. Among these, the pyridine ring is a privileged structure, present in

numerous FDA-approved drugs and advanced materials. The ability to precisely functionalize

this ring at multiple positions is a key objective for synthetic chemists. 3-Bromo-2-
chloropyridine-4-boronic acid (CAS: 1072944-16-1) emerges as a highly valuable and

versatile building block designed for this purpose. Its trifunctional nature—a boronic acid for

carbon-carbon bond formation and two distinct halogen atoms for sequential or selective

reactions—offers a powerful tool for constructing complex molecular architectures. This guide

provides an in-depth analysis of its chemical properties, reactivity, and proven applications,

tailored for researchers and drug development professionals.

Core Physicochemical Properties
A precise understanding of a reagent's physical properties is fundamental to its effective use in

synthesis. The key identifiers and characteristics of 3-bromo-2-chloropyridine-4-boronic acid
are summarized below. It is important to note that while basic identifiers are well-documented,

specific experimental data such as melting point are not consistently reported across

commercial suppliers or in primary literature, which is common for specialized reagents.
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Property Value Source(s)

CAS Number 1072944-16-1 [1]

Molecular Formula C₅H₄BBrClNO₂ [1]

Molecular Weight 236.30 g/mol [1]

IUPAC Name
(3-bromo-2-chloropyridin-4-

yl)boronic acid
[1]

Synonyms
2-Chloro-3-bromo-4-

pyridineboronic acid
[1]

Appearance
Off-white to light yellow solid

(Typical)
[2]

Purity Typically ≥95% [1]

Synthesis and Spectroscopic Characterization
The synthesis of polysubstituted pyridinylboronic acids often requires a multi-step approach.

While a specific, peer-reviewed synthesis for 3-bromo-2-chloropyridine-4-boronic acid is not

readily available, a scientifically sound approach can be devised from known transformations in

pyridine chemistry, such as a halogen-metal exchange followed by borylation.

Representative Synthetic Protocol (Hypothetical)
This protocol outlines a plausible route from 3-bromo-2-chloro-4-iodopyridine. The choice of the

iodo-precursor is strategic, as the carbon-iodine bond is significantly more labile towards

lithium-halogen exchange than the C-Br or C-Cl bonds, ensuring high regioselectivity.

Step-by-Step Methodology:

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 3-bromo-2-chloro-4-iodopyridine (1.0 equiv.) and anhydrous

tetrahydrofuran (THF, ~0.2 M).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is

critical to prevent side reactions, such as the decomposition of the organolithium
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intermediate.

Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise via syringe

over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the

resulting dark solution for 1 hour at -78 °C.

Borylation: To the newly formed pyridinyllithium species, add triisopropyl borate (B(OiPr)₃,

1.2 equiv.) dropwise. The borate ester acts as the boron source.

Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and

stir for 12 hours.

Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding 1 M hydrochloric acid

(HCl) until the pH is ~1-2. This acidic workup hydrolyzes the boronate ester to the desired

boronic acid.

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude solid can then be purified by recrystallization

or silica gel chromatography to yield the final product.

Structural Confirmation: Expected Spectroscopic
Signatures
Confirming the identity and purity of the final compound is non-negotiable. The following are the

expected spectroscopic data for 3-bromo-2-chloropyridine-4-boronic acid:

¹H NMR (in DMSO-d₆): The spectrum should feature two distinct signals in the aromatic

region, corresponding to the two protons on the pyridine ring. We would expect two doublets,

one for the proton at the 5-position and one for the proton at the 6-position, with a typical

ortho-coupling constant (J ≈ 5 Hz). A broad singlet, exchangeable with D₂O, would also be

present for the two hydroxyl protons of the boronic acid group.

¹³C NMR (in DMSO-d₆): The spectrum would display five signals for the pyridine ring

carbons. The carbon atom attached to the boron (C4) would likely appear as a broad signal

due to quadrupolar relaxation of the boron nucleus.
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Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic

pattern for the molecular ion [M+H]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1

ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive confirmation of the elemental

composition.

Chemical Reactivity: A Tool for Regioselective
Synthesis
The primary synthetic value of 3-bromo-2-chloropyridine-4-boronic acid lies in its application

as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-

Miyaura coupling. The presence of two different halogen atoms allows for programmed,

regioselective functionalization.

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-

C(sp²) bonds between a boronic acid and an organohalide. The general catalytic cycle is

depicted below.
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(Active Catalyst)

Oxidative
Addition

Ar-Pd(II)-X L₂

TransmetalationAr-Pd(II)-Ar' L₂

Reductive
Elimination
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
The key to unlocking the full potential of this reagent is understanding the differential reactivity

of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-couplings, the

rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen
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bond.[3] The reactivity trend is governed by bond dissociation energies (BDEs): C-I > C-Br > C-

OTf > C-Cl.[3][4]

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more

susceptible to oxidative addition by a Pd(0) catalyst.[3] This inherent difference allows for highly

selective coupling at the C3 position (C-Br) while leaving the C2 position (C-Cl) untouched,

provided that appropriate mild conditions are used. The remaining chloro substituent can then

be used for a subsequent, different coupling reaction under more forcing conditions, enabling

the synthesis of complex, unsymmetrical products.

Field-Proven Protocol: Selective Suzuki-Miyaura
Coupling at C3-Br
This protocol provides a robust starting point for coupling an arylboronic acid to the C3 position

of 3-bromo-2-chloropyridine, leveraging the boronic acid functionality of a different molecule.

This demonstrates the reverse scenario where our title compound acts as the halide partner.
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Start

1. Assemble Reagents
- 3-bromo-2-chloropyridine (1.0 eq)

- Arylboronic Acid (1.2 eq)
- Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

- Base (e.g., K₂CO₃, 2.0 eq)

2. Add Solvents
- Dioxane/Water (e.g., 4:1 v/v)

3. Degas Mixture
(e.g., Argon sparging for 15 min)

Crucial to remove O₂ which deactivates catalyst

4. Heat Reaction
(e.g., 80-90 °C, 4-12 h)

Monitor by TLC or LC-MS

5. Aqueous Workup
- Cool to RT

- Dilute with EtOAc
- Wash with H₂O and brine

6. Purify Product
- Dry organic layer (Na₂SO₄)

- Concentrate
- Column Chromatography

End
(3-Aryl-2-chloropyridine)
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Caption: A generalized experimental workflow for regioselective Suzuki coupling.
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Detailed Step-by-Step Methodology:

Reagent Charging: In a reaction vessel suitable for heating under an inert atmosphere,

combine 3-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.),

a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3

equiv.).

Scientist's Insight: The choice of base is critical. Carbonates are standard, but stronger

bases like phosphates can sometimes be used. The dppf ligand on the palladium catalyst

is bulky and electron-rich, which facilitates the oxidative addition and stabilizes the

catalytic species.

Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent like 1,4-

dioxane, toluene, or DME with water (typically 3:1 to 5:1 v/v) is common. The water is

essential for dissolving the inorganic base and facilitating the transmetalation step.

Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen

through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This

step is mandatory to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous

stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent like ethyl acetate and wash with water and then brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

The resulting crude product is typically purified by flash column chromatography on silica gel

to afford the pure 3-aryl-2-chloropyridine product.

Handling, Storage, and Safety
Handling: Like many organohalides and boronic acids, this compound should be handled in

a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat, is required.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/553751
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Boronic acids can be susceptible to dehydration (forming boroxines) and

protodeboronation. It is recommended to store 3-bromo-2-chloropyridine-4-boronic acid
tightly sealed in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a

desiccator or glove box).[2]

Safety: While specific toxicity data is not available, the precursor 3-bromo-2-chloropyridine is

known to cause skin and eye irritation.[5] It should be assumed that the boronic acid

derivative carries similar hazards. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Beyond
The true value of 3-bromo-2-chloropyridine-4-boronic acid is its role as a powerful

intermediate for creating libraries of complex molecules for biological screening.[2] The 2,3,4-

trisubstituted pyridine motif is a highly sought-after scaffold in medicinal chemistry.

Scaffold Elaboration: This reagent allows for the introduction of a functional group at the 4-

position via its boronic acid, followed by a selective coupling at the 3-position (via the

bromide), and a final functionalization at the 2-position (via the chloride). This stepwise

approach provides unparalleled control over the final molecular structure.

Access to Novel Chemical Space: By enabling the synthesis of previously inaccessible

substitution patterns, this building block allows researchers to probe novel regions of

chemical space, increasing the probability of discovering new bioactive compounds.[6]

Fragment-Based Drug Discovery (FBDD): The 2-chloro-3-bromopyridine core can be

considered a complex fragment. By coupling it to other fragments via the boronic acid,

chemists can rapidly "grow" molecules within the binding pocket of a biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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